molecular formula C19H26N4O2S B5068781 N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

Numéro de catalogue: B5068781
Poids moléculaire: 374.5 g/mol
Clé InChI: TWVMFRNGNNHMSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide is a chemical compound that is commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells and the immune system. TAK-659 is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

BTK is a key signaling molecule in B cells, which are a type of white blood cell that plays a critical role in the immune system. BTK is involved in the activation of several downstream signaling pathways that are important for B cell survival and proliferation. TAK-659 selectively inhibits BTK activity, thereby blocking these downstream signaling pathways and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in B cells, inhibit tumor growth, and reduce the production of inflammatory cytokines. TAK-659 has also been shown to have a favorable safety profile in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using TAK-659 in lab experiments include its selectivity for BTK and its ability to induce apoptosis in B cells. TAK-659 has also been shown to have a favorable safety profile in preclinical models. The limitations of using TAK-659 in lab experiments include its relatively low solubility and its potential off-target effects.

Orientations Futures

There are several potential future directions for the study of TAK-659. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the investigation of the combination of TAK-659 with other targeted therapies or immunotherapies for the treatment of cancer and autoimmune diseases. Additionally, the use of TAK-659 in clinical trials for the treatment of cancer and autoimmune diseases is an area of active investigation.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 4-methyl-1-piperidinecarboxylic acid with 2-bromo-6-nitropyridine to form 6-(4-methyl-1-piperidinyl)-3-pyridazinyl-2-nitrobenzene. This intermediate is then reduced to the corresponding amine and reacted with N-ethyl-2-methyl-5-sulfonylchloroaniline to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis (programmed cell death) in B cells. In vivo studies have demonstrated that TAK-659 can inhibit tumor growth in mouse models of lymphoma and leukemia.

Propriétés

IUPAC Name

N-ethyl-2-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-4-20-26(24,25)18-13-16(6-5-15(18)3)17-7-8-19(22-21-17)23-11-9-14(2)10-12-23/h5-8,13-14,20H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVMFRNGNNHMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)N3CCC(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.